4-(Pyrrolidine-1-carbonyl)-1,3-thiazole
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Overview
Description
4-(Pyrrolidine-1-carbonyl)-1,3-thiazole is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable subject of study in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazole typically involves the formation of the pyrrolidine ring followed by the introduction of the thiazole moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrolidine with thiazole-4-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-1-carbonyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Pyrrolidine-1-carbonyl)-1,3-thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and thiazole derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Thiazole-4-carboxamides
Uniqueness
4-(Pyrrolidine-1-carbonyl)-1,3-thiazole is unique due to its combined pyrrolidine and thiazole structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings. This dual functionality enhances its potential as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C8H10N2OS |
---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
pyrrolidin-1-yl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C8H10N2OS/c11-8(7-5-12-6-9-7)10-3-1-2-4-10/h5-6H,1-4H2 |
InChI Key |
HJCYVFCAWVFFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC=N2 |
Origin of Product |
United States |
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